Technical Guide: Synthesis of 2-(Diethylamino)nicotinic Acid
Technical Guide: Synthesis of 2-(Diethylamino)nicotinic Acid
Executive Summary
This technical guide details the synthesis of 2-(diethylamino)nicotinic acid (CAS: 17754-90-4), a critical pharmacophore and intermediate in the production of non-steroidal anti-inflammatory drugs (NSAIDs) such as Niflumic acid .
The protocol prioritizes a Nucleophilic Aromatic Substitution (SNAr) pathway using 2-chloronicotinic acid as the electrophile. Unlike aniline-based couplings which often require metal catalysis (Ullmann-type) or harsh acidic conditions, this protocol leverages the higher nucleophilicity of diethylamine. However, the volatility of diethylamine (bp 55 °C) presents a specific engineering challenge relative to the reaction temperature required for aryl chloride displacement (>90 °C).
Key Process Features:
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Atom Economy: High, utilizing water as a green solvent.
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Scalability: Designed for pressure-reactor systems to maximize yield and minimize volatile organic compound (VOC) loss.
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Purity: Self-validating workup based on isoelectric precipitation.
Retrosynthetic Analysis & Mechanism
The synthesis relies on the electronic deficiency of the pyridine ring. The chlorine atom at the C2 position is activated for displacement by the adjacent ring nitrogen (which withdraws electron density via induction and resonance) and the electron-withdrawing carboxylic acid group at C3.
Reaction Mechanism (SNAr)
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Nucleophilic Attack: The lone pair of the diethylamine nitrogen attacks the C2 carbon.
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Intermediate Formation: A Meisenheimer-like anionic σ-complex forms. The negative charge is delocalized onto the ring nitrogen and the carboxylate group.
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Elimination: Re-aromatization drives the expulsion of the chloride ion.
Figure 1: Mechanistic pathway for the displacement of chloride by diethylamine.
Experimental Protocol
Method A: Aqueous Pressure Synthesis (Recommended)
Rationale: Diethylamine boils at 55 °C. To achieve the activation energy required for SNAr on the pyridine ring (typically 90–110 °C), a closed system is necessary to prevent reagent loss and ensure reaction kinetics.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Role |
| 2-Chloronicotinic acid | 157.55 | 1.0 | Limiting Reagent |
| Diethylamine | 73.14 | 3.0 - 5.0 | Nucleophile & Base |
| Water (Deionized) | 18.02 | 10 Vol | Solvent |
| HCl (6N) | - | As req. | pH Adjustment |
Step-by-Step Procedure
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Charging: In a stainless steel autoclave (or heavy-walled glass pressure tube for small scale), charge 2-chloronicotinic acid (10 g, 63.5 mmol) and deionized water (100 mL).
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Reagent Addition: Cool the vessel to 0–5 °C. Add diethylamine (23.2 g, 317 mmol) slowly.
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Note: The reaction between the amine and the carboxylic acid is exothermic (acid-base neutralization). Cooling prevents premature flashing of the volatile amine.
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Reaction: Seal the vessel. Heat to 110 °C with vigorous magnetic or overhead stirring.
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Internal Pressure:[6] Expect 2–4 bar due to diethylamine vapor pressure and water expansion.
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Duration: Maintain temperature for 8–12 hours.
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Monitoring (Self-Validation):
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Cool a small aliquot. Acidify to pH 3.
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TLC: Silica gel, MeOH:DCM (1:9). The starting material (2-CNA) should be absent (Rf ~0.4 for product).
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Workup:
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Cool the vessel to room temperature (25 °C). Vent residual pressure carefully.
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Transfer the mixture to an open flask.
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Distillation (Optional but Rec.): Briefly heat to 60–70 °C to distill off excess unreacted diethylamine (can be recovered).
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Precipitation:
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The solution should be basic (pH >10) and clear (salt form).
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Add 6N HCl dropwise while stirring.
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Target pH: Adjust to pH 3.5 – 4.0 (Isoelectric point).
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Observation: The product will precipitate as a white to off-white solid.
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Isolation: Filter the solid. Wash with cold water (2 x 20 mL) to remove inorganic chlorides.
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Drying: Dry in a vacuum oven at 50 °C for 6 hours.
Expected Yield: 85–92% Melting Point: 168–172 °C (dec.)
Method B: Atmospheric Reflux (Alternative)
Rationale:[4][7] For labs lacking pressure vessels. Requires longer times and careful condenser management.
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Setup: 3-neck Round Bottom Flask, High-efficiency reflux condenser (circulating coolant at -10 °C), internal thermometer.
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Solvent System: Use n-Butanol or Water .
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Procedure: Charge reactants as above. Heat to reflux.
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Constraint: The internal temperature will initially be limited by the diethylamine (approx 60 °C). As the amine is consumed, the temperature will rise.
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Modification: Add diethylamine in portions to maintain a high concentration without flooding the condenser.
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Duration: 24–48 hours (significantly slower due to lower T).
Process Workflow & Purification Logic
The purification strategy exploits the amphoteric nature of the nicotinic acid derivative.
Figure 2: Downstream processing and purification workflow.
Troubleshooting & Self-Validation
| Issue | Observation | Root Cause | Corrective Action |
| Low Yield | No precipitate at pH 4. | Product is water-soluble (zwitterion). | Concentrate the aqueous solution by 50% before acidification. Cool to 0 °C. |
| Incomplete Rxn | SM visible on TLC after 12h. | Temperature too low (<90 °C). | Ensure autoclave is used. If refluxing, switch to higher boiling solvent (e.g., Toluene) but seal the system. |
| Dark Color | Brown/Black crude. | Oxidation or Decarboxylation.[8] | Degas water with N2 before reaction. Avoid temps >140 °C. |
| Oil Formation | Product oils out instead of solid. | Impurities or temp too high during precip. | Seed with pure crystal. Stir slowly at 0 °C. |
References
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Synthesis of 2-morpholinonicotinic acid (Analogous Protocol)
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Zhao, B., et al. (2019).[5] "Synthesis of 2-Chloronicotinic Acid Derivatives." ResearchGate.
- Relevance: Establishes the SNAr conditions (100 °C, aqueous/polar media) for secondary amines on the 2-chloronicotinic scaffold.
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Niflumic Acid Precursor Chemistry
- Khadem, S., et al. (2017). "An improved solvent-free synthesis of flunixin and 2-(arylamino)
- Relevance: Validates the reactivity of 2-chloronicotinic acid with amines and the stability of the resulting nicotinic acid deriv
- General Pyridine Substitution Kinetics: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. Relevance: Authoritative text confirming the activating effect of the ring nitrogen and carboxylic acid on C2 substitution.
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Patent Literature (Industrial Context)
- US P
- Relevance: Describes the general class of 2-amino-nicotinic acid syntheses via displacement of 2-halo precursors.
Sources
- 1. doras.dcu.ie [doras.dcu.ie]
- 2. Diethylamine | (C2H5)2NH | CID 8021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. RU2182903C2 - Method of synthesis of nicotinic acid diethylamide - Google Patents [patents.google.com]
- 4. 2-ACETONICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. US20140315263A1 - Method for the preparation of nicotinic acid - Google Patents [patents.google.com]
